molecular formula C16H24N6O3 B4725991 7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B4725991
M. Wt: 348.40 g/mol
InChI Key: KEOHPSIQZGDYON-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of purine derivatives involves various chemical reactions tailored to introduce specific functional groups into the purine ring system. The introduction of alkyl, arylalkyl, allyl, or propynyl substituents at specific positions of the purine core can significantly alter the compound's biological activity. For instance, Chłoń-Rzepa et al. (2013) synthesized a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, aiming to explore their potential as ligands for serotonin receptors (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. Handelsman-Benory et al. (1995) described the crystal structures of intermediates in the synthesis of trimethoxy-1,3,5-triazine derivatives, showcasing the importance of the molecular configuration for their chemical reactivity and potential biological activities (Handelsman-Benory et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of purine derivatives, including our compound of interest, can be altered by substituting different groups. Ueda et al. (1987) synthesized novel heterocycles, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, and examined their biological activities, demonstrating the broad spectrum of chemical reactions applicable to modify the purine scaffold (Ueda et al., 1987).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the purine core. For instance, the synthesis and crystal structure analysis by Qing-min et al. (2004) of triazine derivatives provide insight into how structural modifications can influence the physical characteristics of these compounds (Qing-min et al., 2004).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and photostability, are critical for the biological function of purine derivatives. The study by Pyrko (2021) on the synthesis of a hydroxydecahydroacridine-1,8-dione derivative and its potential use as an acid-base titration indicator is an example of exploring the chemical properties of purine-related compounds (Pyrko, 2021).

Mechanism of Action

The mechanism of action of triazinopurines is not well understood and may vary depending on the specific derivative and its biological activity. Some derivatives have been found to be active against certain types of leukemia .

Future Directions

Future research could focus on synthesizing new derivatives of triazinopurines and studying their biological activities. Additionally, more detailed studies could be conducted to understand the mechanism of action of these compounds .

properties

IUPAC Name

7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3/c1-5-6-7-20-14(23)12-13(19(3)16(20)24)17-15-21(12)10-11(2)18-22(15)8-9-25-4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOHPSIQZGDYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 2
7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 3
Reactant of Route 3
7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 4
Reactant of Route 4
7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 5
7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 6
Reactant of Route 6
7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

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